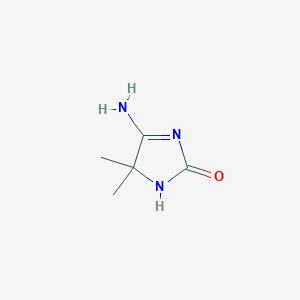
2-Chloro-5-formylpyridine-3-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-formylpyridine-3-carbonyl chloride is a chemical compound that is widely used in scientific research. It is a versatile reagent that can be used in a variety of chemical reactions, and has several applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-formylpyridine-3-carbonyl chloride is not well understood. However, it is believed to act as an electrophilic reagent, reacting with nucleophiles such as amines and alcohols to form new compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-Chloro-5-formylpyridine-3-carbonyl chloride. However, it has been shown to have anti-tumor activity in vitro, and has been used in the synthesis of anti-inflammatory drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-Chloro-5-formylpyridine-3-carbonyl chloride is its versatility as a reagent. It can be used in a variety of chemical reactions, and has several applications in medicinal chemistry. However, its limitations include its toxicity and potential for hazardous reactions.
Direcciones Futuras
There are several future directions for research involving 2-Chloro-5-formylpyridine-3-carbonyl chloride. One area of interest is the development of new synthetic methods for the compound. Additionally, research could focus on the development of new applications for the compound in medicinal chemistry. Further studies could also investigate the mechanism of action of the compound and its potential as a therapeutic agent.
Métodos De Síntesis
2-Chloro-5-formylpyridine-3-carbonyl chloride can be synthesized using a variety of methods. One of the most common methods is the reaction of 2-chloro-5-formylpyridine with thionyl chloride. The reaction takes place at room temperature, and the product is obtained in good yield. Another method involves the reaction of 2-chloro-5-formylpyridine with phosphorous pentachloride. This method also gives good yield of the product.
Aplicaciones Científicas De Investigación
2-Chloro-5-formylpyridine-3-carbonyl chloride has several applications in scientific research. It is used as a reagent in the synthesis of a variety of compounds, including pyridine derivatives, quinoline derivatives, and benzimidazole derivatives. It is also used in the synthesis of pharmaceutical intermediates, such as anti-tumor drugs and anti-inflammatory drugs. Additionally, it is used in the preparation of fluorescent probes for the detection of metal ions.
Propiedades
Número CAS |
176433-51-5 |
|---|---|
Fórmula molecular |
C7H3Cl2NO2 |
Peso molecular |
204.01 g/mol |
Nombre IUPAC |
2-chloro-5-formylpyridine-3-carbonyl chloride |
InChI |
InChI=1S/C7H3Cl2NO2/c8-6-5(7(9)12)1-4(3-11)2-10-6/h1-3H |
Clave InChI |
HYGVPOXUCYEPGX-UHFFFAOYSA-N |
SMILES |
C1=C(C=NC(=C1C(=O)Cl)Cl)C=O |
SMILES canónico |
C1=C(C=NC(=C1C(=O)Cl)Cl)C=O |
Sinónimos |
3-Pyridinecarbonyl chloride, 2-chloro-5-formyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Benzo[d]thiazol-2-yl)oxazolidin-2-one](/img/structure/B63884.png)





![[4-Chloro-2-(3-chloro-6-diphenylphosphanyl-2-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B63895.png)




![Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, octahydro-, methyl ester, (3R-trans)-(9CI)](/img/structure/B63903.png)
![[(3S)-oxolan-3-yl] N-[(2S,3S)-4-[(2S)-2-benzyl-4-[(2S)-4-[(2R)-1-(tert-butylamino)-1-oxo-3-phenylpropan-2-yl]-2-(2-methylpropyl)-3-oxo-1H-pyrrol-2-yl]-3-oxo-1H-pyrrol-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B63913.png)
